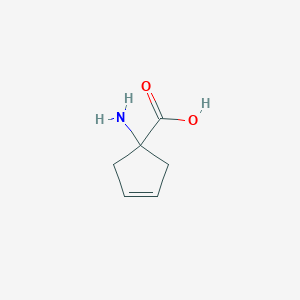

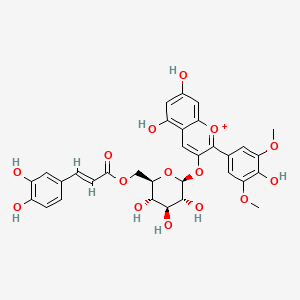

Malonylshisonin

カタログ番号 B1248576

分子量: 843.7 g/mol

InChIキー: HCZDGTUAMVKZNE-KMKFZPLVSA-O

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

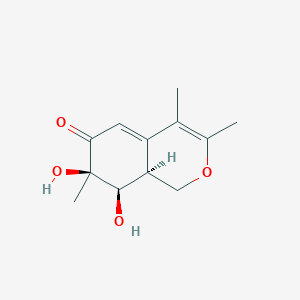

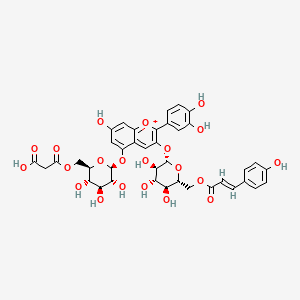

Malonylshisonin is an anthocyanidin glycoside.

科学的研究の応用

Extraction, Purification, and Stability

- Extraction and Purification: Acidic water is effective for extracting perilla anthocyanins, including malonylshisonin. Purification via Amberlite XAD-7 column chromatography followed by high-speed countercurrent chromatography yields a high purity (98.5%) of malonylshisonin (Li Bo-sheng, 2009).

- Stability Factors: Malonylshisonin demonstrates stability at lower temperatures (60℃) and in acidic conditions (below pH 4), but is unstable at higher temperatures (80℃) and sensitive to ultraviolet light. This indicates its suitability for use in acidic foods (Li Bo-sheng, 2009).

Malonyl-CoA Biosensors in Metabolic Engineering

- Biosensor Design and Applications: Genetically-encoded malonyl-CoA sensors have been developed for dynamic reprogramming of cell metabolism. These are critical for engineering efficient microbial cell factories, significantly aiding in the production of malonyl-CoA-derived compounds like fatty acids, phenylpropanoids, flavonoids, and polyketides (Abayomi O Johnson et al., 2017).

Metabolic Network Modeling and Intervention

- Optimizing Malonyl-CoA Production: Computational and experimental approaches have been used to improve intracellular availability of malonyl-CoA in E. coli. Specific genetic interventions resulted in a 4-fold increase in malonyl-CoA levels, demonstrating the potential of this approach in the production of secondary metabolites like naringenin (Peng Xu et al., 2011).

Malonyl-CoA's Role in Metabolism and Disease

- Metabolic and Disease Implications: Lysine malonylation, a post-translational modification involving malonyl-CoA, plays a role in metabolic disorders, inflammation, and immune regulation. This highlights its potential as a biomolecular target for clinical applications in various diseases (Lu Zou et al., 2023).

Antidepressant Effects of Peony

- Natural Product Research: Although not directly related to malonylshisonin, studies on peony, a natural product, have shown antidepressant properties. This research informs the potential pharmacological applications of natural compounds and their biochemical pathways (Qingqiu Mao et al., 2012).

特性

製品名 |

Malonylshisonin |

|---|---|

分子式 |

C39H39O21+ |

分子量 |

843.7 g/mol |

IUPAC名 |

3-[[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C39H38O21/c40-18-5-1-16(2-6-18)3-8-29(46)54-14-26-31(48)34(51)36(53)39(60-26)58-25-12-20-23(56-37(25)17-4-7-21(42)22(43)9-17)10-19(41)11-24(20)57-38-35(52)33(50)32(49)27(59-38)15-55-30(47)13-28(44)45/h1-12,26-27,31-36,38-39,48-53H,13-15H2,(H4-,40,41,42,43,44,45,46)/p+1/t26-,27-,31-,32-,33+,34+,35-,36-,38-,39-/m1/s1 |

InChIキー |

HCZDGTUAMVKZNE-KMKFZPLVSA-O |

異性体SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

正規SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)COC(=O)CC(=O)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![[1,1'-Biphenyl]-3,5-dicarboxylic acid](/img/structure/B1248502.png)

![Bis-[2-(9Z-octadecenoyl)-3-lyso-sn-glycero]-1-phosphate](/img/structure/B1248504.png)

![(2S,3S,4S,5R)-6-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1248513.png)